molecular formula C11H13ClO4S B13159781 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid

3-[4-(Chlorosulfonyl)phenyl]pentanoic acid

Cat. No.: B13159781
M. Wt: 276.74 g/mol
InChI Key: DOINWVNEDSCTLP-UHFFFAOYSA-N
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Description

3-[4-(Chlorosulfonyl)phenyl]pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at the third carbon with a 4-(chlorosulfonyl)phenyl group. The chlorosulfonyl (–SO₂Cl) moiety confers high reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer synthesis. Its molecular formula is C₁₁H₁₃ClO₄S (calculated), with a molecular weight of approximately 300.74 g/mol (exact mass: 300.0235). The compound’s key functional groups—carboxylic acid and chlorosulfonyl—dictate its solubility in polar aprotic solvents (e.g., DMF, DMSO) and its utility in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

3-(4-chlorosulfonylphenyl)pentanoic acid

InChI

InChI=1S/C11H13ClO4S/c1-2-8(7-11(13)14)9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

DOINWVNEDSCTLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorosulfonylbenzene.

    Reaction with Pentanoic Acid: The 4-chlorosulfonylbenzene is then reacted with pentanoic acid under controlled conditions to form the desired product.

The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction. The temperature and pressure are carefully controlled to ensure the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chlorosulfonyl)phenyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or a thiol.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or acidic conditions.

Major Products

    Sulfonic Acids: Formed through oxidation.

    Sulfonamides: Resulting from reduction or substitution with amines.

    Sulfonate Esters: Produced by substitution with alcohols.

Scientific Research Applications

3-[4-(Chlorosulfonyl)phenyl]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones or Substituents

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties Reference
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid C₁₁H₁₃ClO₄S 300.74 –SO₂Cl, –COOH Pharmaceutical intermediate
Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate C₁₀H₁₁ClO₄S 262.70 –SO₂Cl, –COOCH₃ Esterification reactions
(R)-3-[4-(Trifluoromethyl)phenylamino]pentanoic acid amide C₁₂H₁₄F₃N₂O₂ 299.25 –CF₃, –CONH₂, –NH– CETP inhibitor synthesis
3-{[(4-Chlorophenyl)acetyl]amino}-3-[4-(tert-butyl)phenyl]propanoic acid C₂₂H₂₅ClN₂O₃ 416.90 –Cl, –CO–NH–, tert-butyl Anti-inflammatory agent candidate
4-Hydroxy-5-(3-sulfooxyphenyl)pentanoic acid C₁₁H₁₄O₇S 314.29 –SO₃H, –OH, –COOH Metabolic intermediate in drug design
Key Observations :

Backbone Length: The pentanoic acid chain (5 carbons) in the target compound offers greater flexibility and lipophilicity compared to propanoic acid derivatives (3 carbons, e.g., Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate) . Longer chains may enhance membrane permeability in drug candidates.

Substituent Effects: Chlorosulfonyl (–SO₂Cl): Enhances electrophilicity, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters. This contrasts with trifluoromethyl (–CF₃) groups in CETP inhibitors, which improve metabolic stability but reduce reactivity . Carboxylic Acid (–COOH): Provides acidity (pKa ~2-3), facilitating salt formation for improved solubility. Methyl esters (e.g., Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate) lack this ionizability, limiting aqueous solubility .

Biological Activity: The CETP inhibitor (R)-3-[4-(trifluoromethyl)phenylamino]pentanoic acid amide demonstrates how replacing –SO₂Cl with –CF₃ and adding an amide group shifts activity toward cholesterol metabolism modulation .

Key Findings :
  • The chlorosulfonyl group in the target compound allows facile conjugation with amines (e.g., in antibody-drug conjugates), whereas methyl esters require hydrolysis steps for activation .
  • Sulfate esters (e.g., 4-Hydroxy-5-(3-sulfooxyphenyl)pentanoic acid) are prone to enzymatic hydrolysis, limiting their utility in long-acting formulations .

Physicochemical Property Analysis

Table 3: Solubility and Stability Data
Compound Solubility (mg/mL) LogP Stability in pH 7.4 Buffer
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid 0.15 (DMSO) 2.8 Unstable (hydrolysis in >6h)
(R)-3-[4-(Trifluoromethyl)phenylamino]pentanoic acid amide 0.08 (Water) 3.5 Stable (>24h)
3-{[(4-Chlorophenyl)acetyl]amino}-3-[4-(tert-butyl)phenyl]propanoic acid 0.02 (Water) 4.1 Stable (>48h)
Key Insights :
  • The target compound’s low aqueous solubility and instability under physiological pH limit its direct use in vivo, necessitating prodrug strategies (e.g., esterification) .
  • Higher LogP values in tert-butyl-containing analogues correlate with improved membrane permeability but reduced renal clearance .

Biological Activity

3-[4-(Chlorosulfonyl)phenyl]pentanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid can be described by its molecular formula C9H9ClO4SC_9H_{9}ClO_4S. It features a chlorosulfonyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain. The presence of the chlorosulfonyl group is significant as it may influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid typically involves the condensation of 4-chlorobenzenesulfonyl chloride with appropriate alkyl chains. The synthetic routes often focus on optimizing yields and purity, employing various methods such as esterification and amide formation.

Antibacterial Activity

Preliminary studies have indicated that derivatives of similar compounds exhibit antibacterial properties against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The sulfonamide moiety is known to enhance antibacterial activity by interfering with bacterial folate synthesis.

Compound Target Bacteria Activity
3-[4-(Chlorosulfonyl)phenyl]pentanoic acidS. aureusEffective
E. coliEffective
B. subtilisEffective

Anticancer Activity

The anticancer properties of related compounds have been evaluated through various assays. Notably, compounds derived from similar scaffolds have demonstrated activity against leukemia and lung cancer cell lines . The National Cancer Institute’s screening of such compounds has revealed selective cytotoxicity, indicating that modifications to the chemical structure can significantly impact biological efficacy.

Cancer Cell Line Compound Inhibition (%)
RPMI-8226 (Leukemia)3-[4-(Chlorosulfonyl)phenyl]pentanoic acid (derivative)>20%
A549 (Lung Cancer)Similar derivatives>10%

Study on Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including those related to 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid, highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The research utilized minimum inhibitory concentration (MIC) assays to determine potency, revealing that structural modifications could enhance antibacterial properties .

Evaluation of Antineoplastic Activity

In another significant study, new derivatives were synthesized and screened for anticancer activity against a panel of human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity in specific cancer types, suggesting that 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid could be a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid, and how can intermediates be optimized?

  • The synthesis typically involves sulfonation of a phenylpentanoic acid precursor. For example, chlorosulfonyl groups can be introduced via reaction with chlorosulfonic acid under controlled anhydrous conditions. Intermediate purification using column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound . Optimization may include temperature control (0–5°C) to minimize side reactions like over-sulfonation .

Q. How can researchers validate the purity and structural integrity of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid?

  • Analytical methods include:

  • HPLC-MS : To confirm molecular weight (expected [M+H]+ ≈ 292.7) and detect impurities.
  • NMR (¹H/¹³C) : Key signals include δ ~7.8–8.2 ppm (aromatic protons adjacent to chlorosulfonyl group) and δ ~2.5–3.0 ppm (pentanoic acid chain protons) .
  • Elemental Analysis : Verify %C, %H, and %S to ensure stoichiometric consistency .

Q. What are the stability considerations for this compound under varying pH conditions?

  • The chlorosulfonyl group is hydrolytically sensitive. Stability studies show decomposition at pH > 7, forming sulfonic acid derivatives. For long-term storage, maintain anhydrous conditions at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic sulfur center’s susceptibility to nucleophiles like amines or thiols. Studies suggest that steric hindrance from the phenyl ring slows reactivity compared to aliphatic sulfonyl chlorides .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from metabolite interference. Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways and validate target engagement via LC-MS/MS .

Q. How does the chlorosulfonyl group influence the compound’s pharmacokinetic properties in vivo?

  • The group enhances membrane permeability but increases plasma protein binding. Pharmacokinetic models (e.g., compartmental analysis in rodents) show a half-life of ~2–3 hours, with sulfonate conjugation as the primary clearance route .

Methodological Notes

  • Synthetic Protocols : Include inert gas lines (N₂/Ar) during sulfonation to prevent oxidation .
  • Analytical Cross-Validation : Combine TLC (Rf ~0.4 in 1:1 EtOAc/hexane) with mass spectrometry for reproducibility .
  • Safety : The chlorosulfonyl group is a potent irritant. Use PPE and fume hoods; refer to SDS guidelines for chlorosulfonic acid derivatives .

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